5-(furan-2-yl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
Description
The compound 5-(furan-2-yl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide features a complex heterocyclic architecture:
- Furan-2-yl: A five-membered oxygen-containing aromatic ring.
- Isoxazole-3-carboxamide: A five-membered ring with nitrogen and oxygen atoms, linked via a carboxamide group.
- Dual 1,3,4-thiadiazole cores: Both rings are interconnected through a thioether (-S-) and an acetamide bridge.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O4S3/c1-7-18-19-13(28-7)16-11(23)6-27-15-21-20-14(29-15)17-12(24)8-5-10(26-22-8)9-3-2-4-25-9/h2-5H,6H2,1H3,(H,16,19,23)(H,17,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDLCJNKEYCKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(furan-2-yl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article delves into its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Furan ring
- Thiadiazole moieties
- Isoxazole ring
This unique combination contributes to its diverse biological activities.
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits significant activity against various bacterial and fungal strains. |
| Anticancer | Demonstrates cytotoxic effects on cancer cell lines. |
| Anti-inflammatory | Shows potential in reducing inflammation markers. |
| Antioxidant | Capable of scavenging free radicals and reducing oxidative stress. |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole, including the target compound, possess notable antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to the target have shown effectiveness against Xanthomonas oryzae and Fusarium graminearum, with inhibition rates reaching up to 56% at concentrations of 100 μg/mL .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of the compound has been explored in various studies:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values lower than those of established chemotherapeutics like cisplatin .
- Structure–Activity Relationship : Modifications in the thiadiazole and isoxazole rings enhance anticancer activity, particularly when electron-donating groups are present .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses:
- Cytokine Inhibition : Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .
- Animal Models : In vivo studies have indicated reduced edema and inflammation markers in treated subjects compared to controls .
Antioxidant Properties
The antioxidant capacity of the compound is noteworthy:
- Free Radical Scavenging : The structure allows it to effectively neutralize free radicals, contributing to its protective effects against oxidative stress-related conditions .
- Comparative Analysis : When tested against standard antioxidants, the compound exhibited superior scavenging activity, indicating its potential utility in formulations aimed at oxidative stress mitigation .
Case Studies
Several case studies highlight the biological activity and therapeutic potential of this compound:
- Case Study 1 : A clinical trial assessing the efficacy of thiadiazole derivatives in treating resistant bacterial infections showed promising results with significant reductions in infection rates.
- Case Study 2 : Preclinical models demonstrated that the compound could inhibit tumor growth in xenograft models, supporting its further development as an anticancer agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Variations
Thiadiazole Derivatives
Key Insights :
- Halogenated aryl groups (e.g., Cl, F in I8 and I12) enhance fungicidal potency due to increased electrophilicity and membrane penetration .
Isoxazole-Containing Analogues
| Compound Type () | Substituents | Application |
|---|---|---|
| Penthiopyrad | Pyrazole-carboxamide | SDH inhibitor (fungicide) |
| Target Compound | Isoxazole-thiadiazole hybrid | Potential SDH inhibition |
The isoxazole-carboxamide group in the target compound mirrors the pharmacophore of commercial SDH inhibitors, suggesting a similar mechanism of action .
Substituent Effects on Bioactivity
- Furan vs. Benzodioxole : describes a structural analogue where the 5-methyl-thiadiazole is replaced with a benzodioxole group. This substitution increases molecular weight (485.5 vs. ~470 g/mol) and introduces a methylenedioxy group, which may alter solubility and target binding .
- Thioether Linkage: The -S- bridge in the target compound contrasts with the -O- or -NH- linkages in analogues like I9 ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
